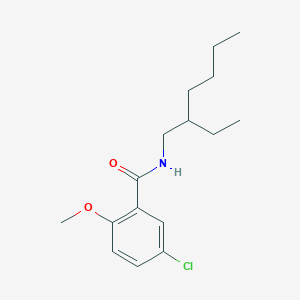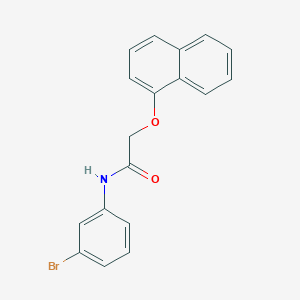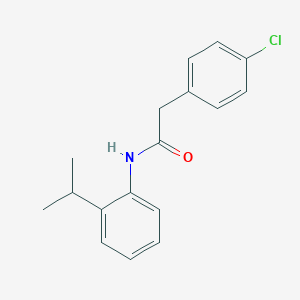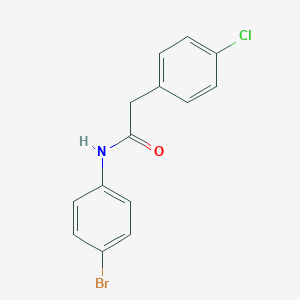
5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide, also known as CMETB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in various in vitro and in vivo models. 5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide has also been investigated as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a validated target for the treatment of type 2 diabetes and obesity.
Wirkmechanismus
The exact mechanism of action of 5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide is not fully understood. However, it has been proposed that 5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide may exert its biological activities by modulating the activity of PTP1B, which is involved in the regulation of insulin signaling and glucose homeostasis.
Biochemical and Physiological Effects:
5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of tumor cell proliferation, reduction of inflammation and pain, and improvement of glucose tolerance and insulin sensitivity. These effects are believed to be mediated by the modulation of PTP1B activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide is its relatively simple synthesis method, which makes it easily accessible for research purposes. Additionally, 5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide has demonstrated promising biological activities in various in vitro and in vivo models, making it a potential lead compound for the development of novel therapeutics. However, the limitations of 5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide include its low solubility and stability, which may affect its efficacy and bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide. One potential direction is the optimization of its pharmacokinetic properties to enhance its efficacy and bioavailability. Another direction is the development of 5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide-based derivatives with improved potency and selectivity for PTP1B inhibition. Additionally, the exploration of 5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide's potential applications in materials science, such as in the synthesis of functionalized nanoparticles, could open up new avenues for its use.
Synthesemethoden
The synthesis of 5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-ethylhexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography or recrystallization.
Eigenschaften
Molekularformel |
C16H24ClNO2 |
|---|---|
Molekulargewicht |
297.82 g/mol |
IUPAC-Name |
5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H24ClNO2/c1-4-6-7-12(5-2)11-18-16(19)14-10-13(17)8-9-15(14)20-3/h8-10,12H,4-7,11H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
BPBQJGXOXNSGNE-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=C(C=CC(=C1)Cl)OC |
Kanonische SMILES |
CCCCC(CC)CNC(=O)C1=C(C=CC(=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)












